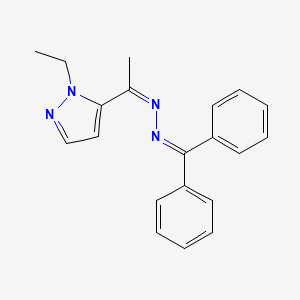![molecular formula C20H15N3O5S B4580735 2-cyano-3-{5-[(4-nitrophenoxy)methyl]-2-furyl}-N-(2-thienylmethyl)acrylamide](/img/structure/B4580735.png)
2-cyano-3-{5-[(4-nitrophenoxy)methyl]-2-furyl}-N-(2-thienylmethyl)acrylamide
説明
Synthesis Analysis
The synthesis of furan derivatives often involves the condensation reactions of various acryloyl chlorides with amines and alcohols. For example, Saikachi and Suzuki (1959) synthesized a range of 2-cyano-3-(5-nitro-2-furyl) acrylamides and esters by condensing 2-cyano-3-(5-nitro-2-furyl) acryloyl chloride with different amines and alcohols, although they did not achieve the anticipated antibacterial activity, possibly due to the derivatives' low solubility in water (Saikachi & Suzuki, 1959).
Molecular Structure Analysis
Structural determination of such compounds can be achieved through various spectroscopic methods. Kariuki et al. (2022) demonstrated the synthesis and structure determination of a related compound, 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, using NMR spectroscopy and single crystal X-ray diffraction, showing the effectiveness of these methods in elucidating the molecular structures of complex organic compounds (Kariuki et al., 2022).
Chemical Reactions and Properties
The reactivity of furan derivatives can be influenced by their functional groups. Clarke, Wardman, and Wilson (1984) explored the cis-trans isomerization of (5-nitro-2-furyl)acrylamide, initiated by biological reducing agents such as ascorbic acid, glutathione, and iron(II), demonstrating the compounds' sensitivity to nitro radicals in biochemical systems (Clarke, Wardman, & Wilson, 1984).
Physical Properties Analysis
The physical properties, including polymorphism, of such compounds, are of significant interest. Kiryu and Iguchi (1967) investigated the polymorphism of 2-(2-furyl)-3-(5-nitro-2-furyl)-acrylamide, elucidating the existence of two crystal forms and their transition behaviors, which are essential for understanding the compound's physical characteristics (Kiryu & Iguchi, 1967).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are crucial for the application and handling of these compounds. The study by Mattammal, Zenser, and Davis (1981) on the mass spectral fragmentation patterns of nitro heterocyclic carcinogens provides insights into the chemical properties and stability of nitrofuran derivatives, highlighting the significance of understanding these aspects for their practical use (Mattammal, Zenser, & Davis, 1981).
科学的研究の応用
Synthesis and Chemical Properties
- A study conducted by Saikachi and Suzuki (1959) involved synthesizing various 2-cyano-3-(5-nitro-2-furyl) acrylamides and esters, similar in structure to the compound . These derivatives, however, did not exhibit the anticipated antibacterial activity in vitro, possibly due to low solubility in water (Saikachi & Suzuki, 1959).
- In 2007, Burgaz et al. reported the synthesis of 4-cyano-2,3-dihydrofuran-3-carboxamides via oxidative cyclization of 3-oxopropanenitriles with unsaturated amides, a process relevant to the synthesis of compounds like 2-cyano-3-{5-[(4-nitrophenoxy)methyl]-2-furyl}-N-(2-thienylmethyl)acrylamide (Burgaz et al., 2007).
Chemical Reactions and Mechanisms
- Yokoyama et al. (1986) described the reaction of 2-cyano-3-hydroseleno-3-(methylthio)acrylamide with carbonyl compounds, leading to the formation of 1,3-selenazin-4-ones. This indicates the potential reactivity of similar compounds in creating diverse chemical structures (Yokoyama et al., 1986).
Potential Applications in Disease Treatment
- Lei et al. (1963) synthesized derivatives of β-(5-nitro-2-furyl)-acrylamides and esters, including compounds similar to the one , for potential use in treating diseases caused by worms. Some of these compounds demonstrated pronounced anthelmintic activity against Schistosomiasis Japonica (Lei et al., 1963).
Studies on Metabolism and Biochemical Properties
- Studies on metabolic activation of nitrofurans, including similar compounds, have been conducted to understand their interaction with biological molecules like cysteine and glutathione. These studies provide insights into the biochemical pathways and potential uses of such compounds in medicine (Tatsumi et al., 1978).
特性
IUPAC Name |
(Z)-2-cyano-3-[5-[(4-nitrophenoxy)methyl]furan-2-yl]-N-(thiophen-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5S/c21-11-14(20(24)22-12-19-2-1-9-29-19)10-17-7-8-18(28-17)13-27-16-5-3-15(4-6-16)23(25)26/h1-10H,12-13H2,(H,22,24)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVIKTHYIFEJPH-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C(=CC2=CC=C(O2)COC3=CC=C(C=C3)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)CNC(=O)/C(=C\C2=CC=C(O2)COC3=CC=C(C=C3)[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-cyano-3-{5-[(4-nitrophenoxy)methyl]furan-2-yl}-N-(thiophen-2-ylmethyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4580659.png)
![N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)urea](/img/structure/B4580664.png)
![4-[3-(benzyloxy)benzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4580671.png)
![3-methyl-5-[(3-{[(4-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4580687.png)


![4-[(3-bromo-4-methoxybenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4580693.png)
![1-methyl-N-[3-nitro-5-(2-pyridinylthio)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B4580708.png)
![ethyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4580717.png)
![3-[2-oxo-2-(2-thienyl)ethylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4580721.png)

![3-[(2-ethyl-1-piperidinyl)carbonyl]-5-(3-methoxyphenyl)-2-methyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4580727.png)
![2-{4-[(2-nitrophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4580743.png)
![3-chloro-4-fluoro-N-(5-methyl-4-phenyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-1-benzothiophene-2-carboxamide](/img/structure/B4580752.png)